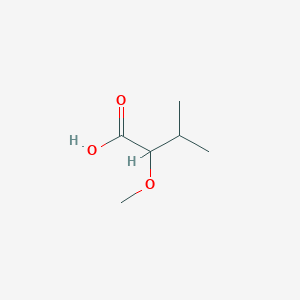

2-Methoxy-3-methylbutanoic acid

CAS No.: 66018-25-5

Cat. No.: VC8418376

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66018-25-5 |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | 2-methoxy-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8) |

| Standard InChI Key | CRNWYNSIQHMCOB-UHFFFAOYSA-N |

| SMILES | CC(C)C(C(=O)O)OC |

| Canonical SMILES | CC(C)C(C(=O)O)OC |

Introduction

2-Methoxy-3-methylbutanoic acid, also known by its alternative name (R)-2-methoxy-3-methylbutanoic acid, is a small organic compound with the molecular formula . It belongs to the class of carboxylic acids and features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a butanoic acid backbone. Its stereochemistry is significant, with the (R)-configuration being one of its identified forms.

Key Identifiers:

-

CAS Number: 66018-25-5

-

Molecular Weight: 132.16 g/mol

-

IUPAC Name: (R)-2-methoxy-3-methylbutanoic acid

Synthesis and Preparation

The synthesis of 2-methoxy-3-methylbutanoic acid often involves enantioselective methods to ensure the production of the (R)-isomer. While specific synthetic routes for this compound are not detailed in the provided sources, related compounds in this chemical family are typically synthesized via:

-

Functionalization of butanoic acid derivatives.

-

Introduction of methoxy groups through methylation reactions.

-

Use of chiral catalysts or reagents to establish stereochemical purity .

Biological Relevance and Applications

Although detailed biological studies specific to 2-methoxy-3-methylbutanoic acid are not provided, its structural similarity to other small carboxylic acids suggests potential applications in:

-

Pharmaceuticals: Carboxylic acids are often key intermediates or active components in drug synthesis.

-

Chemical Synthesis: It may serve as a precursor for more complex molecules due to its functional groups and stereochemistry.

Safety and Handling

The compound is classified with moderate hazard ratings under safety guidelines:

-

Skin Irritation: Category 2 (causes irritation upon contact).

-

Eye Irritation: Category 2 (may cause eye irritation).

-

Respiratory Effects: Category 3 (may cause respiratory tract irritation when inhaled) .

Occupational Exposure Limits:

Exposure should be minimized, with recommended occupational exposure banding set at ≤0.01 mg/m³ .

Research Gaps and Future Directions

While basic data on the compound's chemical structure and safety are available, further research is needed to explore:

-

Its specific biological activity or pharmacological potential.

-

Detailed synthetic methodologies for scalable production.

-

Potential industrial applications in material science or specialty chemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume